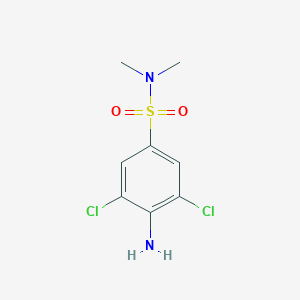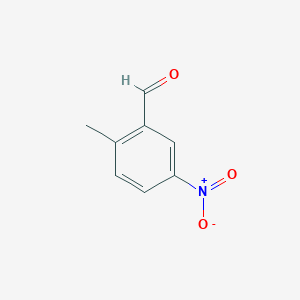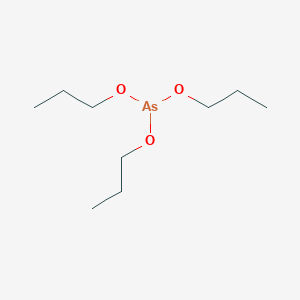
Tripropoxyarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropoxyarsine, also known as TPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPAA is an organoarsenic compound that is synthesized through a specific chemical process, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of Tripropoxyarsine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This can lead to changes in cellular function and metabolism, which can have a variety of effects on the body.
Biochemische Und Physiologische Effekte
Tripropoxyarsine has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cellular metabolism, and alterations in gene expression. These effects can have both positive and negative consequences, depending on the specific application and dosage of Tripropoxyarsine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tripropoxyarsine in lab experiments is its unique properties, which make it a valuable tool for researchers in many different fields. However, there are also limitations to its use, including the potential for toxicity and the complex synthesis process required to produce the compound.
Zukünftige Richtungen
There are many potential future directions for research on Tripropoxyarsine, including the development of new synthesis methods, the exploration of new applications for the compound, and the investigation of its potential therapeutic uses. As more is learned about the mechanism of action and biochemical effects of Tripropoxyarsine, it is likely that new and exciting applications for this compound will continue to emerge.
Synthesemethoden
The synthesis of Tripropoxyarsine involves several steps, including the reaction of arsenic trioxide with propylene oxide to form a propoxoarsine intermediate, which is then reacted with triethylamine to produce Tripropoxyarsine. This process is complex and requires specific conditions to ensure the purity and efficacy of the final product.
Wissenschaftliche Forschungsanwendungen
Tripropoxyarsine has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of various compounds, and as a potential therapeutic agent in the treatment of certain diseases. Its unique properties make it a valuable tool for researchers in many different fields.
Eigenschaften
CAS-Nummer |
15606-91-4 |
|---|---|
Produktname |
Tripropoxyarsine |
Molekularformel |
C9H21AsO3 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
tripropyl arsorite |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
BATFUWDLGDPNDC-UHFFFAOYSA-N |
SMILES |
CCCO[As](OCCC)OCCC |
Kanonische SMILES |
CCCO[As](OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
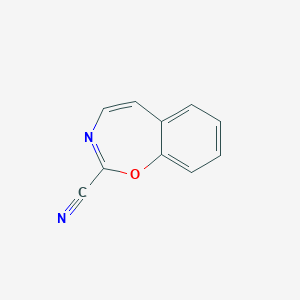



![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
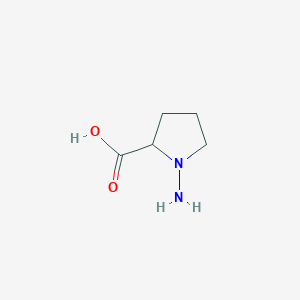
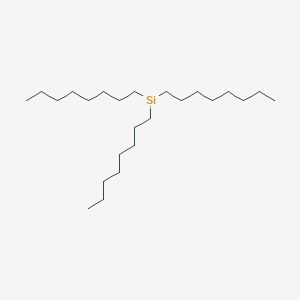
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)

